5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate
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Overview
Description
5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxo group attached to a spiro[2.5]octane ring system. The compound’s molecular formula is C12H19NO3, and it has a molecular weight of 225.284 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl and methylating agents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation systems can help optimize reaction conditions, reduce production costs, and ensure consistent product quality. Industrial production methods may also involve the use of specialized purification techniques, such as chromatography and crystallization, to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: A similar compound with a slightly different structure, used in similar applications.
tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Another related compound with distinct chemical properties.
Uniqueness
5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-7-9(11(17)19-4)10(16)14(8-15)5-6-14/h9H,5-8H2,1-4H3 |
InChI Key |
FKROEHPGERUXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C2(C1)CC2)C(=O)OC |
Origin of Product |
United States |
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